molecular formula C6H14ClNO2 B2414807 (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride CAS No. 2137432-69-8

(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride

Cat. No.: B2414807
CAS No.: 2137432-69-8
M. Wt: 167.63 g/mol
InChI Key: RDYMGGVVSSPGRK-UHFFFAOYSA-N
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Description

(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by its unique stereochemistry, where the amino group and hydroxyl groups are positioned on a cyclohexane ring in a specific spatial arrangement. This compound is often used in research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Properties

CAS No.

2137432-69-8

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

4-aminocyclohexane-1,2-diol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h4-6,8-9H,1-3,7H2;1H

InChI Key

RDYMGGVVSSPGRK-UHFFFAOYSA-N

SMILES

C1CC(C(CC1N)O)O.Cl

Canonical SMILES

C1CC(C(CC1N)O)O.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method includes the catalytic hydrogenation of 4-nitrocyclohexanone to yield 4-aminocyclohexanone, which is then subjected to dihydroxylation to produce the desired diol. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and reagents is crucial to maintain the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a precursor to biologically active molecules. It is also used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine

In medicine, (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry

Industrially, this compound is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or binding sites of receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Amino-1,2-diphenylethanol
  • (1R,2S)-2-Phenylcyclopropanaminium

Uniqueness

(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a cyclohexane ring. This combination of features makes it particularly valuable in the synthesis of chiral compounds and in studies of stereochemical effects in biological systems.

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